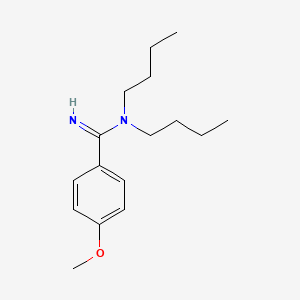
N,N-dibutyl-4-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-methoxybenzenecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group attached to a benzene ring, along with dibutyl groups and a carboximidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with dibutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibutyl-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxy and dibutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4-methoxybenzenecarboximidamide has found applications in several scientific research areas, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be utilized in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound due to its unique properties.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-dibutyl-4-methoxybenzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and dibutyl groups, along with the carboximidamide functional group, contribute to its reactivity and ability to form complexes with other molecules. These interactions can influence biological processes, chemical reactions, and material properties, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-dibutyl-4-methoxybenzenecarboximidamide include other benzenecarboximidamides with different substituents, such as:
- N,N-dibutyl-4-hydroxybenzenecarboximidamide
- N,N-dibutyl-4-chlorobenzenecarboximidamide
- N,N-dibutyl-4-nitrobenzenecarboximidamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group, which can significantly influence its chemical reactivity, solubility, and interactions with other molecules. This unique structural feature makes it a valuable compound for specific applications and research studies.
Eigenschaften
CAS-Nummer |
5447-48-3 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
N,N-dibutyl-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(17)14-8-10-15(19-3)11-9-14/h8-11,17H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
WWVHXEKXBBIELY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=N)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)








![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)

![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
